Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

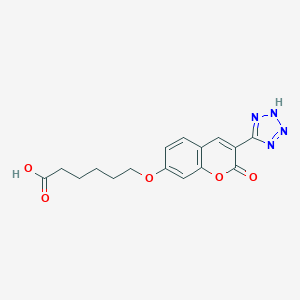

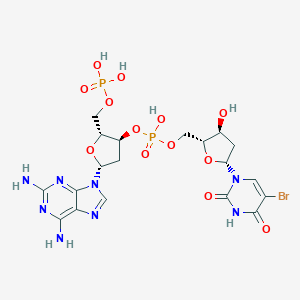

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate): An Overview Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) (pAdBrU) is a synthetic polymer that has gained significant attention in the field of molecular biology due to its unique chemical properties. It is a copolymer of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate, which are nucleotide analogs that can be incorporated into DNA. In Synthesis Method The synthesis of pAdBrU involves the polymerization of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate monomers in the presence of a catalyst. The reaction is typically carried out in a solution containing the monomers, catalyst, and a suitable solvent. The resulting polymer is purified by precipitation or chromatography. The exact method of synthesis may vary depending on the desired properties of the polymer. Scientific Research Applications pAdBrU has been used in several scientific research applications, including the study of DNA replication, transcription, and translation. It can also be used as a tool to investigate the effects of DNA damage on cellular processes. Additionally, pAdBrU has been used in the development of new diagnostic and therapeutic agents for cancer and other diseases. Mechanism of Action The mechanism of action of pAdBrU is based on its ability to incorporate into DNA and disrupt its normal structure and function. The bromine atom in the 5-bromodeoxyuridylate monomer can form covalent bonds with adjacent nucleotides, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to cell death or mutations. Biochemical and Physiological Effects The biochemical and physiological effects of pAdBrU depend on the concentration and duration of exposure. At low concentrations, pAdBrU can be incorporated into DNA without significant toxicity. However, at high concentrations or prolonged exposure, pAdBrU can cause DNA damage and cell death. Additionally, pAdBrU can induce mutations and chromosomal aberrations, which can lead to the development of cancer. Advantages and Limitations for Lab Experiments One of the main advantages of pAdBrU is its ability to selectively label DNA in vivo and in vitro. This can be useful for studying DNA replication, transcription, and repair. Additionally, pAdBrU can be used as a tool to investigate the effects of DNA damage on cellular processes. However, one of the limitations of pAdBrU is its potential toxicity, which can interfere with the interpretation of experimental results. Future Directions There are several future directions for the use of pAdBrU in scientific research. One area of interest is the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, pAdBrU can be used to study the effects of DNA damage on aging and other physiological processes. Finally, the development of new synthesis methods and modifications of pAdBrU could lead to the creation of new materials with unique properties and applications. Conclusion In conclusion, pAdBrU is a synthetic polymer that has gained significant attention in the field of molecular biology due to its unique chemical properties. Its ability to selectively label DNA has made it a valuable tool for studying DNA replication, transcription, and repair. However, its potential toxicity and limitations must be carefully considered when designing experiments. Future research on pAdBrU could lead to the development of new diagnostic and therapeutic agents, as well as new materials with unique properties and applications.

Eigenschaften

CAS-Nummer |

104576-80-9 |

|---|---|

Produktname |

Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |

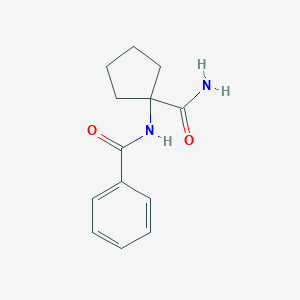

Molekularformel |

C19H25BrN8O13P2 |

Molekulargewicht |

715.3 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |

InChI-Schlüssel |

CVMVPEWQQYHVAR-LSUSWQKBSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |

Andere CAS-Nummern |

104576-80-9 |

Synonyme |

PADA-5-BDU poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

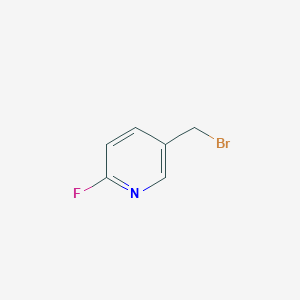

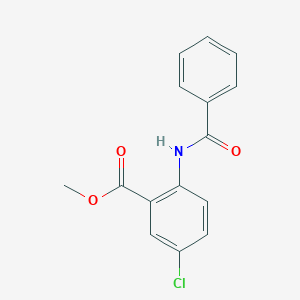

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)